molecular formula C8H7IO B12094255 4-Iodo-2-methylbenzaldehyde

4-Iodo-2-methylbenzaldehyde

Cat. No.: B12094255
M. Wt: 246.04 g/mol
InChI Key: IAJATDISOYWBTR-UHFFFAOYSA-N
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Description

4-Iodo-2-methylbenzaldehyde is an organic compound with the molecular formula C8H7IO. It is a derivative of benzaldehyde, where the benzene ring is substituted with an iodine atom at the 4-position and a methyl group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodo-2-methylbenzaldehyde can be synthesized through several methods. One common method involves the iodination of 2-methylbenzaldehyde using iodine and an oxidizing agent such as nitric acid. The reaction typically takes place under reflux conditions to ensure complete iodination.

Another method involves the use of 4-iodo-2-methylbenzoic acid as a starting material. The acid is first converted to its corresponding acid chloride using thionyl chloride, followed by a reduction step using a reducing agent like lithium aluminum hydride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale iodination reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-iodo-2-methylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group can yield 4-iodo-2-methylbenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can replace the iodine with an azide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Sodium azide, potassium cyanide, and other nucleophiles.

Major Products Formed

    Oxidation: 4-Iodo-2-methylbenzoic acid.

    Reduction: 4-Iodo-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Iodo-2-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-iodo-2-methylbenzaldehyde depends on the specific reactions it undergoes. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the aldehyde group is reduced to an alcohol through the addition of hydrogen atoms. In substitution reactions, the iodine atom is replaced by a nucleophile through a nucleophilic substitution mechanism.

Comparison with Similar Compounds

4-Iodo-2-methylbenzaldehyde can be compared with other similar compounds such as:

    4-Bromo-2-methylbenzaldehyde: Similar structure but with a bromine atom instead of iodine. It has different reactivity and physical properties.

    4-Chloro-2-methylbenzaldehyde: Contains a chlorine atom instead of iodine. It is less reactive in nucleophilic substitution reactions compared to the iodine derivative.

    2-Iodo-4-methylbenzaldehyde: The positions of the iodine and methyl groups are reversed. This positional isomer has different chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various chemical reactions and research fields.

Properties

Molecular Formula

C8H7IO

Molecular Weight

246.04 g/mol

IUPAC Name

4-iodo-2-methylbenzaldehyde

InChI

InChI=1S/C8H7IO/c1-6-4-8(9)3-2-7(6)5-10/h2-5H,1H3

InChI Key

IAJATDISOYWBTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)C=O

Origin of Product

United States

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